5-Chloro-4-methylpyridine-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
5-Chloro-4-methylpyridine-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
5-Chloro-4-methylpyridine-2-carboxylic acid (CAS: 886365-04-4) is a highly functionalized, electron-deficient heterocyclic building block heavily utilized in modern medicinal chemistry 1. Its precise substitution pattern—featuring a lipophilic chloro group, a sterically active methyl group, and a reactive carboxylic acid—makes it an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and validated experimental protocols for downstream functionalization, specifically focusing on its role in central nervous system (CNS) drug development 2.
Physicochemical Profile & Structural Logic
Understanding the physicochemical properties of 5-chloro-4-methylpyridine-2-carboxylic acid is critical for predicting its behavior in organic synthesis and biological systems 3. The table below summarizes its core quantitative data 4.
| Property | Value |
| Chemical Name | 5-Chloro-4-methylpyridine-2-carboxylic acid |
| CAS Number | 886365-04-4 |
| Molecular Formula | C7H6ClNO2 |
| Molecular Weight | 171.58 g/mol |
| SMILES | O=C(C1=NC=C(Cl)C(C)=C1)O |
| Purity (Commercial Standard) | ≥98% |
| Storage Conditions | Sealed in dry, 2-8°C |
Mechanistic Insights into Substituent Effects
The utility of this molecule stems from the synergistic effects of its functional groups:
-
C2-Carboxylic Acid: Serves as the primary synthetic handle for amide bond formation. The adjacent electronegative pyridine nitrogen lowers the pKa of this acid compared to standard benzoic acids, rendering it highly reactive under standard coupling conditions 1.
-
C4-Methyl Group: Introduces localized steric bulk. When coupled to an amine, this methyl group induces allylic strain, forcing the resulting amide bond into a rigid, specific conformation that frequently enhances target binding affinity.
-
C5-Chloro Group: Acts as a metabolic shield. Halogenation at this position blocks cytochrome P450-mediated oxidation. Furthermore, the chloro group increases the overall lipophilicity (LogP) of the molecule, an essential parameter for crossing the blood-brain barrier (BBB) 3.
Fig 1: Structural logic and functional roles of the substituents on the pyridine core.
Synthetic Methodologies
The de novo synthesis of 5-chloro-4-methylpyridine-2-carboxylic acid typically begins with commercially available halogenated pyridine precursors. The most robust and scalable workflow involves the palladium-catalyzed cyanation of 2-bromo-5-chloro-4-methylpyridine, followed by targeted hydrolysis of the resulting nitrile.
Fig 2: Step-by-step synthetic workflow from bromopyridine to the target carboxylic acid.
Protocol 1: Synthesis via Nitrile Hydrolysis
Objective: Conversion of 5-chloro-4-methylpicolinonitrile to 5-chloro-4-methylpyridine-2-carboxylic acid. Rationale: Base-catalyzed hydrolysis is explicitly chosen over acid catalysis to prevent the potential decarboxylation of the highly electron-deficient picolinic acid derivative. Step-by-Step Procedure:
-
Reagent Preparation: Dissolve 10.0 mmol of 5-chloro-4-methylpicolinonitrile in a 1:1 mixture of ethanol and deionized water (20 mL).
-
Base Addition: Add 30.0 mmol of Sodium Hydroxide (NaOH) pellets to the stirring solution.
-
Reflux: Heat the reaction mixture to 85°C (reflux) and stir for 4-6 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).
-
Cooling & Evaporation: Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure to prevent esterification.
-
Acidification: Cool the aqueous layer in an ice bath (0°C) and slowly add 1M HCl dropwise until the pH reaches ~3.0. The target carboxylic acid will precipitate as a white/off-white solid.
-
Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL), and dry overnight in a vacuum oven at 45°C to yield the pure product [[3]]().
Applications in CNS Drug Discovery
5-Chloro-4-methylpyridine-2-carboxylic acid is prominently featured in patent literature for the development of CNS therapeutics. Notably, it acts as a critical building block in the synthesis of oxazoline derivatives designed for the treatment of severe CNS disorders, including Alzheimer's disease and schizophrenia 2.
In these advanced applications, the carboxylic acid is coupled to stereochemically complex oxazoline or thiazine cores. The resulting picolinamide acts as a highly specific pharmacophore that interacts with target enzymes (e.g., BACE1). The chloro group ensures adequate BBB penetration, while the methyl group locks the amide bond into a bioactive conformation 2.
Fig 3: Logical progression of the building block in CNS drug discovery and target modulation.
Downstream Functionalization: Amide Coupling
To utilize this building block effectively, researchers must perform highly efficient amide couplings. Due to the electron-deficient nature of the pyridine ring, standard coupling agents like EDC/HOBt often result in sluggish kinetics. Therefore, uronium-based coupling reagents like HATU are strictly recommended 1.
Protocol 2: HATU-Mediated Amide Coupling
Objective: Coupling of 5-chloro-4-methylpyridine-2-carboxylic acid with a primary amine. Rationale: HATU generates a highly reactive 7-aza-OBt ester intermediate, which accelerates the acylation of sterically hindered or weakly nucleophilic amines. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without interfering with the active ester. Step-by-Step Procedure:
-
Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve 1.0 mmol of 5-chloro-4-methylpyridine-2-carboxylic acid and 1.2 mmol of HATU in anhydrous DMF (5 mL).
-
Base Addition: Add 3.0 mmol of DIPEA to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn a pale yellow.
-
Amine Addition: Add 1.1 mmol of the target primary amine (e.g., an oxazoline intermediate) dissolved in 2 mL of anhydrous DMF.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor reaction progression via LC-MS.
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by a brine wash.
-
Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the final picolinamide.
References
-
1 Sigma-Aldrich. 5-Chloro-4-methylpyridine-2-carboxylic acid (CAS 886365-04-4). Sigmaaldrich.com.
-
[[3]]() ChemScene. 886365-04-4 | 5-Chloro-4-methylpyridine-2-carboxylic acid. Chemscene.com.
-
4 GuideChem. methyl 4-chloro-6-oxo-1H-pyridine-2-carboxylate 1060808-95-8 wiki. Guidechem.com.
-
2 F. Hoffmann-La Roche AG. Oxazoline derivatives for treatment of CNS disorders (Patent WO2011057973A1 / RU2569887C2). Google Patents.
